![molecular formula C6H14ClNO4S B2426869 Bis(2-methoxyethyl)sulfamoyl chloride CAS No. 371150-44-6](/img/structure/B2426869.png)
Bis(2-methoxyethyl)sulfamoyl chloride
Overview
Description
“Bis(2-methoxyethyl)sulfamoyl chloride” is a chemical compound with the molecular formula C6H14ClNO4S and a molecular weight of 231.7 . It is a liquid in its physical form .
Molecular Structure Analysis
“Bis(2-methoxyethyl)sulfamoyl chloride” contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
“Bis(2-methoxyethyl)sulfamoyl chloride” is a liquid at room temperature . It has a molecular weight of 231.7 .Scientific Research Applications
Anti-Cancer and Anti-Angiogenic Properties
Bis(2-methoxyethyl)sulfamoyl chloride and its derivatives have been extensively studied for their anti-cancer and anti-angiogenic properties. Research has demonstrated the potent inhibitory effects of 2-methoxyestradiol bis-sulfamate, a derivative of bis(2-methoxyethyl)sulfamoyl chloride, on human umbilical vein endothelial cell (HUVEC) proliferation, indicating its potential as an anti-angiogenic agent. These compounds have also been shown to induce apoptosis in HUVECs, a critical mechanism in cancer treatment (Newman et al., 2004).
Chemical Synthesis and Transformation
Bis(2-methoxyethyl)aminosulfur trifluoride, related to bis(2-methoxyethyl)sulfamoyl chloride, has been identified as a broad-spectrum deoxofluorinating agent with enhanced thermal stability. This compound is effective in transforming various chemical structures, such as alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives, showcasing its versatility in chemical synthesis (Lal et al., 1999).
Nanofiltration Membrane Development
Research involving sulfonated aromatic diamine monomers, which are structurally related to bis(2-methoxyethyl)sulfamoyl chloride, has led to the development of novel thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and dye rejection capabilities, making them suitable for environmental applications such as dye solution treatment (Liu et al., 2012).
Implications in Reproductive Toxicology
While primarily focused on cancer research, some studies have examined the genetic effects of related compounds, like 2-methoxyethanol and bis(2-methoxyethyl)ether. These studies have revealed potential impacts on male fertility and reproductive toxicity, offering insights into the broader toxicological profile of these compounds (Mcgregor et al., 1983).
Safety and Hazards
properties
IUPAC Name |
N,N-bis(2-methoxyethyl)sulfamoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO4S/c1-11-5-3-8(4-6-12-2)13(7,9)10/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAWCYCQPBJFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methoxyethyl)sulfamoyl chloride | |
CAS RN |
371150-44-6 | |
Record name | N,N-bis(2-methoxyethyl)sulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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